molecular formula C18H19NO5 B5711003 N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5711003
M. Wt: 329.3 g/mol
InChI Key: UMBSYFFAWXNARD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as AG 205, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of benzodioxine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 is not fully understood, but it has been shown to interact with a range of molecular targets in the body. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has also been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes and cytokines. Additionally, N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized in large quantities with high purity. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of disease development and progression. However, there are also limitations to the use of N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 in laboratory experiments. The compound may exhibit off-target effects, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205. One potential area of research is the development of more potent and selective analogs of the compound that exhibit improved therapeutic properties. Another area of research is the investigation of the molecular targets and signaling pathways that are involved in the compound's therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 in human clinical trials.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 involves a multistep process that includes the preparation of the starting materials and the subsequent reaction steps. The first step involves the preparation of 3,4-dimethoxybenzyl chloride, which is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to yield N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205. The purity of the compound can be further improved by recrystallization and purification techniques.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 205 has been widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The compound has been studied extensively for its potential application in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-14-5-3-12(9-16(14)22-2)11-19-18(20)13-4-6-15-17(10-13)24-8-7-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBSYFFAWXNARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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